![molecular formula C12H17NO4S B062472 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid CAS No. 159855-97-7](/img/structure/B62472.png)
2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonylamino acetic acid derivatives, like 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, are part of a broader class of sulfonamides, which have a wide range of applications in medicine and industry due to their unique chemical properties. Sulfonamides have been extensively studied for their roles in inhibiting carbonic anhydrase for managing conditions such as glaucoma and edema, among others. Despite the specific compound 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid not being widely covered, its structural motifs suggest potential for diverse chemical and biological functionalities similar to other sulfonamides (Supuran, 2017).
Synthesis Analysis
The synthesis of sulfonamide derivatives generally involves the introduction of the sulfonyl group into amino compounds. While specific synthesis pathways for 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid are not detailed in the available literature, related sulfonylureas and sulfonylamino acids are synthesized through reactions involving sulfonyl chlorides and amines or through the modification of existing sulfonamide frameworks. These methods highlight the adaptability and versatility of sulfonamide chemistry in producing a wide array of derivatives with varying biological activities (Plümpe, 1996).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical in determining their physicochemical properties and biological activities. The presence of the sulfonyl group significantly impacts the acidity, solubility, and hydrogen bonding capabilities of these compounds. Structural analyses through spectroscopic methods like NMR, IR, and X-ray crystallography provide insights into their molecular conformations and reactivity profiles. These structural attributes are essential for designing sulfonamide-based therapeutics with targeted properties (Carta, Scozzafava, & Supuran, 2012).
Chemical Reactions and Properties
Sulfonamides undergo various chemical reactions, including sulfonation, alkylation, and acylation, which modify their chemical structures and, consequently, their biological activities. The chemical stability of sulfonamides under different conditions, such as acidic or basic environments, is also a crucial factor in their pharmacokinetic profiles and therapeutic applications. The reactivity towards other organic compounds, such as aldehydes, ketones, and alcohols, further extends the utility of sulfonamides in organic synthesis and drug development (Kadhim et al., 2022).
Physical Properties Analysis
The physical properties of sulfonamides, including melting points, solubility, and crystallinity, are influenced by their molecular structures. The incorporation of different substituents, such as the tert-butyl group in 2-[(4-tert-butylphenyl)sulfonylamino]acetic acid, affects these properties and can be tailored to enhance drug formulation and delivery. Understanding these properties is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of sulfonamide-based drugs (Elder, Teasdale, & Lipczynski, 2008).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as acidity/basicity, electrophilicity/nucleophilicity, and their ability to form hydrogen bonds, play a significant role in their mechanism of action as drugs. These properties affect their interaction with biological targets, including enzymes and receptors, determining their efficacy and specificity. The design and development of sulfonamide-based therapeutics heavily rely on a detailed understanding of these chemical properties to achieve desired biological outcomes (Supuran, 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid derivatives have been explored in the synthesis of various compounds. For instance, its ethyl ester derivative was used in allylation reactions, providing a novel approach in organic synthesis (Schleusner et al., 2004).
- The compound has been part of research in developing new methods for protecting sulfonic acids. This includes the synthesis of derivatives of taurine (2-aminoethanesulfonic acid), showcasing its role in protecting group chemistry (Seeberger et al., 2007).
Material Science and Catalysis
- In the field of material science, derivatives of this compound have been used in the development of microporous inorganic-organic hybrids. These materials have potential applications in separations, ion exchange, and catalysis (Wang, Heising, & Clearfield, 2003).
- Research has also delved into its role in autocatalytic fragmentation of acetoacetate derivatives, which is significant for chemically amplified photoresist materials in lithography (Arimitsu, Kudo, & Ichimura, 1998).
Analytical Chemistry
- The compound has been utilized in the development of analytical methods, such as the determination of sulfophenyl carboxylic acids in groundwater, indicating its role in environmental monitoring and analysis (Jiménez-Díaz et al., 2008).
Pharmaceutical and Biological Research
- Studies have shown the utility of derivatives in the synthesis of protected β-amino acids, which are important building blocks in pharmaceutical and biological research (Robinson & Wyatt, 1993).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)9-4-6-10(7-5-9)18(16,17)13-8-11(14)15/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIQLCAEGLVCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359416 |
Source


|
| Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
CAS RN |
159855-97-7 |
Source


|
| Record name | 2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
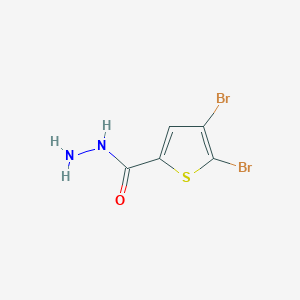
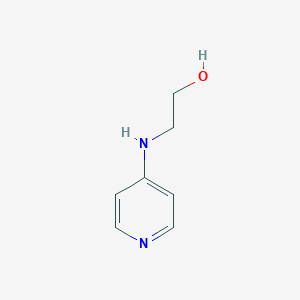
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
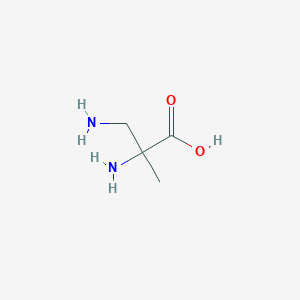
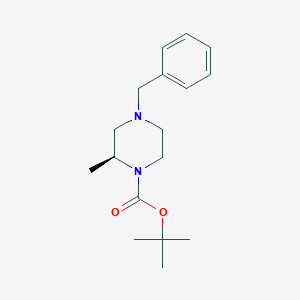

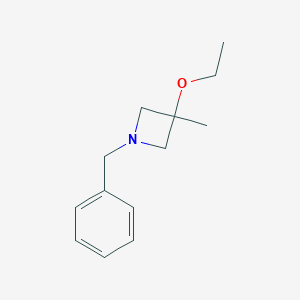
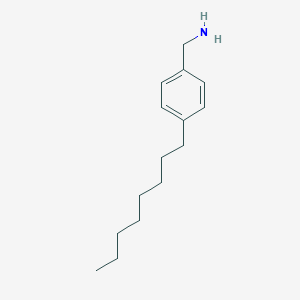
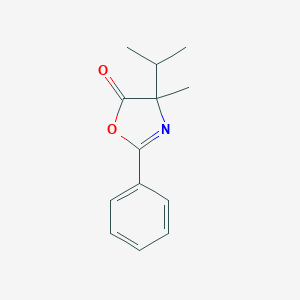
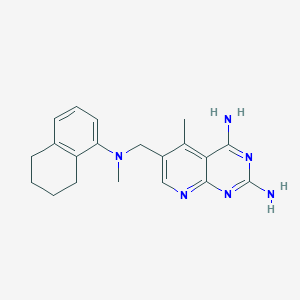
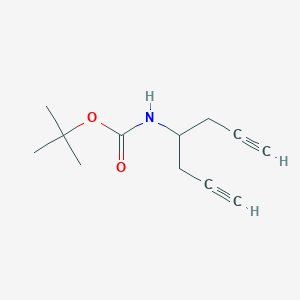
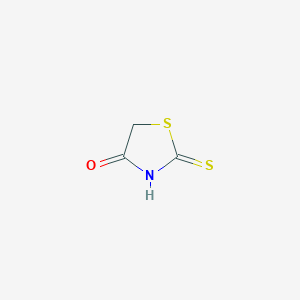
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)